![molecular formula C20H18N8O2S B2940280 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide CAS No. 2034355-08-1](/img/structure/B2940280.png)
3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is a complex organic compound that features multiple heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Preparation of 1H-1,3-benzodiazole: This can be synthesized from o-phenylenediamine and formic acid under reflux conditions.
Synthesis of 1,2,4-oxadiazole: This involves the cyclization of acyl hydrazides with nitrile oxides.
Formation of 1,2,3-triazole: This is typically achieved through the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reactions: The final step involves the coupling of these heterocyclic units through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzodiazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of thiophene.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution Reagents: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones from thiophene oxidation.
Reduction Products: Amines from nitro group reduction.
Substitution Products: Halogenated derivatives of benzodiazole and triazole.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Used in the synthesis of polymers and advanced materials due to its heterocyclic structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Fluorescent Probes: Can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as an anticancer or antimicrobial agent.
Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.
Industry
Sensors: Utilized in the development of chemical sensors due to its ability to interact with various analytes.
Electronics: Employed in the fabrication of organic electronic devices.
Wirkmechanismus
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The heterocyclic rings provide multiple points of interaction, allowing the compound to fit into the active sites of enzymes or receptors, thereby inhibiting or modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Similar in structure but lacks the triazole and oxadiazole rings.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a triazole ring but differs in other heterocyclic components.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but lacks the benzodiazole and oxadiazole rings.
Uniqueness
The uniqueness of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biologische Aktivität
The compound 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound features several notable structural components:
- Benzodiazole moiety : Known for its biological activity.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Oxadiazole and thiophene groups : Contribute to the compound's unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing benzodiazole and triazole moieties. The presence of the thiophene and oxadiazole groups enhances these effects. For instance:
- In vitro studies demonstrate significant inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values in the low micromolar range.
Anticancer Properties
The compound has shown promise in anticancer research:
- Cell Viability Assays : Studies using MTT assays indicate that the compound reduces cell viability in cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 5 to 15 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 12 |
The proposed mechanism involves:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of apoptosis : Activation of apoptotic pathways has been observed in treated cells.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar compounds. The results indicated that derivatives with benzodiazole and triazole functionalities exhibited potent activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized various derivatives of the target compound. The most active derivative showed significant cytotoxicity against breast cancer cells, attributed to its ability to induce apoptosis through mitochondrial pathways.
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2S/c29-18(5-8-27-13-22-15-3-1-2-4-17(15)27)21-7-9-28-11-16(24-26-28)20-23-19(25-30-20)14-6-10-31-12-14/h1-4,6,10-13H,5,7-9H2,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZWKOHVSFQPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.